molecular formula C10H9N3O3 B8274729 (5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid

(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid

Cat. No. B8274729
M. Wt: 219.20 g/mol
InChI Key: HLWHYOQJTFZIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

A solution of (5-acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid tert-butyl ester (146 mg, 0.53 mmol) and TFA (0.814 mL, 10.62 mmol) in CH2Cl2 (2.5 mL) was stirred at RT for 24 h. Solvents were removed under reduced pressure and the material thus obtained was used without further purification in the next step. 1H-NMR (400 MHz, DMSO): δ (ppm): 9.45 (s, 1H), 9.0 (s, 1H), 8.68 (s, 1H), 7.66-7.56 (m, 2H), 5.16 (s, 2H), 2.53 (s, 3H).
Name
(5-acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid tert-butyl ester
Quantity
146 mg
Type
reactant
Reaction Step One
Name
Quantity
0.814 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[CH2:7][N:8]1[C:12]2[N:13]=[CH:14][N:15]=[CH:16][C:11]=2[C:10]([C:17](=[O:19])[CH3:18])=[CH:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:17]([C:10]1[C:11]2[CH:16]=[N:15][CH:14]=[N:13][C:12]=2[N:8]([CH2:7][C:6]([OH:20])=[O:5])[CH:9]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
(5-acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid tert-butyl ester
Quantity
146 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C=C(C2=C1N=CN=C2)C(C)=O)=O
Name
Quantity
0.814 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the material thus obtained
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CN(C=2N=CN=CC21)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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